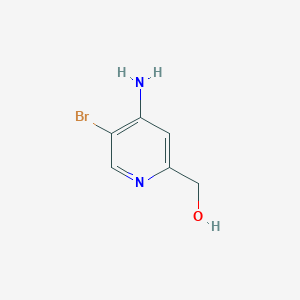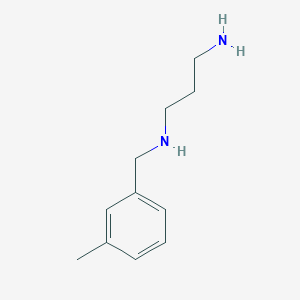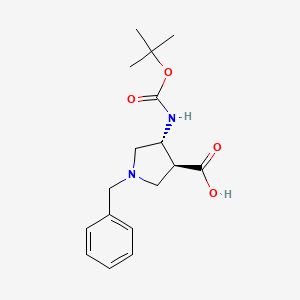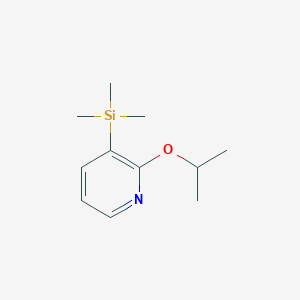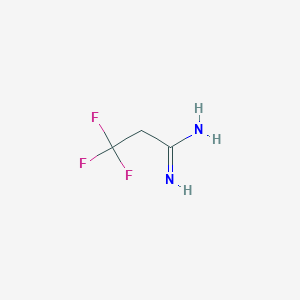
3,3,3-Trifluoropropanimidamide
Übersicht
Beschreibung
The compound 3,3,3-Trifluoropropanimidamide is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their reactivity, which can provide indirect insights into the properties and potential synthesis routes for trifluoropropanimidamide. For instance, the reactivity of trifluoronitrosomethane with trifluoroacryloyl fluoride discussed in the second paper suggests a general reactivity pattern for fluorinated nitrogen-containing compounds that could be relevant for synthesizing trifluoropropanimidamide .
Synthesis Analysis
While the exact synthesis of this compound is not described, the papers provide information on the synthesis of related fluorinated compounds. The reaction of trifluoronitrosomethane with trifluoroacryloyl fluoride leading to a copolymer and the subsequent pyrolysis to yield trifluoromethyl isocyanide indicates that similar strategies involving the combination of fluorinated building blocks could potentially be applied to synthesize this compound .
Molecular Structure Analysis
The molecular structure of this compound is not analyzed in the provided papers. However, the discussion of the stabilization of uncommon coordination geometries of carbon by tris(pentafluorophenyl)borane in the first paper suggests that fluorinated compounds can exhibit unique structural characteristics, which could be extrapolated to the structure of this compound .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound. However, the first paper's mention of tris(pentafluorophenyl)borane catalyzing tautomerizations and stabilizing less favored tautomeric forms through adduct formation implies that similar Lewis acids might influence the reactivity of this compound in a comparable manner . The second paper's description of the reactivity of trifluoromethyl isocyanide with various reagents could also provide a basis for predicting the reactivity of related compounds like this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. Nonetheless, the properties of the fluorinated compounds discussed, such as the formation of a copolymer from trifluoronitrosomethane and trifluoroacryloyl fluoride, and the behavior of trifluoromethyl isocyanide under different conditions, can offer some context for the potential properties of this compound, such as its stability, reactivity, and possible polymeric behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
3,3,3-Trifluoropropanimidamide serves as a valuable building block in organic synthesis. It plays a crucial role in the development of trifluoromethyl-containing compounds, which are extensively used in pharmaceuticals and agrochemicals. Its ability to undergo diverse synthetic transformations makes it a versatile ingredient in medicinal chemistry for the creation of biologically active substances. Shimizu et al. (2009) detailed the synthesis of 3,3,3-trifluoropropynyl-substituted compounds and their broad applications in medicinal science, contributing significantly to the field (Shimizu et al., 2009).
Role in Drug Discovery
The presence of fluorine atoms, including those in this compound derivatives, is fundamentally important in drug discovery. Fluorine atoms can confer unique therapeutic profiles to molecules. Rossi et al. (2018) discussed the role of trifluoromethylthio groups in pharmaceuticals, highlighting their usage to modulate lipophilicity, bioavailability, and metabolic stability of drugs (Rossi et al., 2018).
Mechanism in Medicinal Chemistry
The trifluoromethyl group, which can be derived from this compound, is widely used in pharmaceutical research for modifying the properties of drug candidates. Levin et al. (2017) discovered a unique mechanism involving borane-catalyzed cleavage and reformation of a C-F bond, which is pertinent for the development of trifluoromethylated compounds with significant biological properties (Levin et al., 2017).
Enhancement of Pharmaceuticals
The trifluoromethyl group, often originating from this compound, is crucial in enhancing the efficacy of pharmaceuticals. Its incorporation into small molecules often improves drug interactions with targets, increases membrane permeability, and provides resistance to oxidative metabolism. Nagib et al. (2011) demonstrated the direct trifluoromethylation of unactivated arenes and heteroarenes, highlighting the significant impact on medicinal chemistry and drug development (Nagib et al., 2011).
Safety and Hazards
The safety information available indicates that 3,3,3-Trifluoropropanimidamide may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are yet to be identified .
Mode of Action
It is known that the trifluoropropyl group in the molecule can interact with various biological targets due to its unique chemical properties .
Biochemical Pathways
A study has shown that a bacteria strain, burkholderia phytofirmans, can degrade a similar compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide . This suggests that 3,3,3-Trifluoropropanimidamide might also be metabolized by certain bacteria, potentially affecting microbial metabolic pathways .
Pharmacokinetics
The presence of the trifluoropropyl group could potentially influence the compound’s bioavailability and pharmacokinetic properties .
Action Environment
It is known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
3,3,3-trifluoropropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWJFASZVJTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594305 | |
| Record name | 3,3,3-Trifluoropropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49781-44-4 | |
| Record name | 3,3,3-Trifluoropropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)





